molecular formula C12H16ClN B13917238 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride

3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B13917238
M. Wt: 209.71 g/mol
InChI Key: LEYLHJNYCFFCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride is a compound that belongs to the class of azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride typically involves the formation of the azaspiro ring system followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclohexanone derivative can lead to the formation of the azaspiro ring system. The phenyl group can then be introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Scientific Research Applications

3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[3.3]heptane;hydrochloride
  • 6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride
  • 2-Oxa-6-azaspiro[3.3]heptane

Uniqueness

3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride is unique due to its specific structural features, including the phenyl group and the azaspiro ring system. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-phenyl-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-2-5-10(6-3-1)11-12(9-13-11)7-4-8-12;/h1-3,5-6,11,13H,4,7-9H2;1H

InChI Key

LEYLHJNYCFFCJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC2C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.